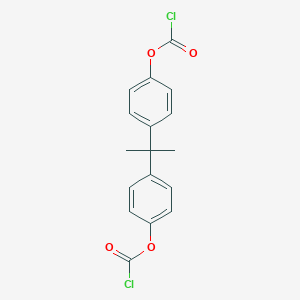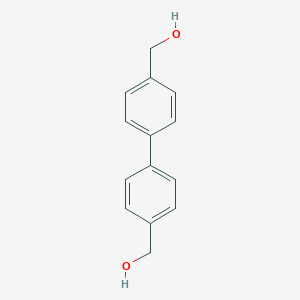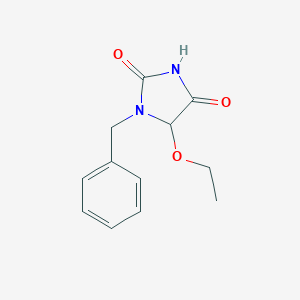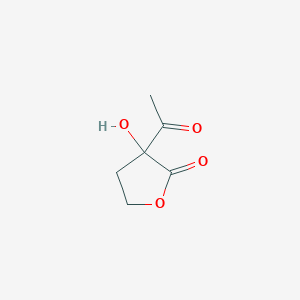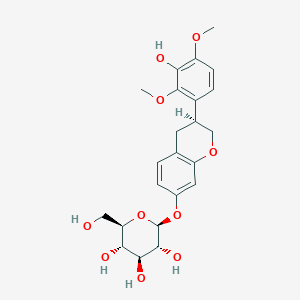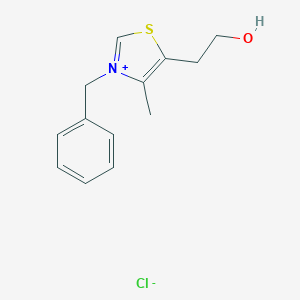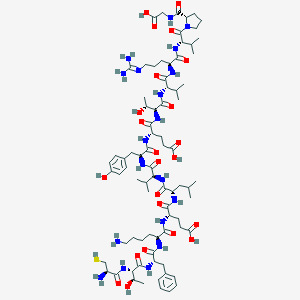
Fsh-beta-(51-65)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fsh-beta-(51-65) is a peptide hormone that plays a crucial role in the regulation of reproductive functions in both males and females. This hormone is synthesized in the pituitary gland and acts on the gonads to stimulate the production of sex hormones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of reproductive biology and endocrinology.
Mécanisme D'action
Fsh-beta-(51-65) acts on the gonads by binding to specific receptors on the surface of cells in the testes and ovaries. This binding stimulates the production of sex hormones, including testosterone and estrogen. These hormones play a crucial role in the regulation of reproductive function, including the development of secondary sexual characteristics and the maintenance of fertility.
Effets Biochimiques Et Physiologiques
Fsh-beta-(51-65) has a range of biochemical and physiological effects on the body. It stimulates the production of sex hormones, which in turn regulate the menstrual cycle in females and the production of sperm in males. Additionally, Fsh-beta-(51-65) has been shown to have an impact on bone density, cardiovascular health, and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of Fsh-beta-(51-65) in lab experiments is its specificity. It binds to specific receptors in the gonads, allowing researchers to study the effects of the hormone in a targeted manner. Additionally, Fsh-beta-(51-65) is relatively stable and can be synthesized in large quantities, making it a cost-effective tool for research. However, one limitation of Fsh-beta-(51-65) is its short half-life, which can make it difficult to study the long-term effects of the hormone.
Orientations Futures
There are many potential future directions for research on Fsh-beta-(51-65). One area of interest is the development of new treatments for infertility and other reproductive disorders. Researchers are also exploring the role of Fsh-beta-(51-65) in the regulation of bone density and cardiovascular health, as well as its potential impact on cognitive function. Additionally, there is ongoing research into the mechanisms of Fsh-beta-(51-65) action, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
Fsh-beta-(51-65) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The resulting peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Applications De Recherche Scientifique
Fsh-beta-(51-65) has been used extensively in scientific research to study the mechanisms of reproductive function and the regulation of sex hormones. It has been used to investigate the effects of various factors on reproductive health, including stress, obesity, and aging. Additionally, Fsh-beta-(51-65) has been used to develop new treatments for infertility and other reproductive disorders.
Propriétés
Numéro CAS |
135048-75-8 |
|---|---|
Nom du produit |
Fsh-beta-(51-65) |
Formule moléculaire |
C79H125N19O23S |
Poids moléculaire |
1741 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(carboxymethylcarbamoyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C79H125N19O23S/c1-39(2)34-53(90-67(110)51(27-29-57(102)103)87-66(109)49(20-14-15-31-80)86-70(113)54(35-45-18-12-11-13-19-45)92-76(119)63(43(9)99)96-65(108)48(81)38-122)72(115)93-60(40(3)4)75(118)91-55(36-46-23-25-47(101)26-24-46)71(114)88-52(28-30-58(104)105)69(112)97-64(44(10)100)77(120)94-61(41(5)6)74(117)89-50(21-16-32-84-79(82)83)68(111)95-62(42(7)8)78(121)98-33-17-22-56(98)73(116)85-37-59(106)107/h11-13,18-19,23-26,39-44,48-56,60-64,99-101,122H,14-17,20-22,27-38,80-81H2,1-10H3,(H,85,116)(H,86,113)(H,87,109)(H,88,114)(H,89,117)(H,90,110)(H,91,118)(H,92,119)(H,93,115)(H,94,120)(H,95,111)(H,96,108)(H,97,112)(H,102,103)(H,104,105)(H,106,107)(H4,82,83,84)/t43-,44-,48+,49+,50+,51+,52+,53+,54+,55+,56+,60+,61+,62+,63+,64+/m1/s1 |
Clé InChI |
RPJRYFRWJUYJGY-AYWRSWFDSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CS)N)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CS)N |
Autres numéros CAS |
135048-75-8 |
Séquence |
CTFKELVYETVRVPG |
Synonymes |
follicle stimulating hormone, beta subunit (51-65) follicle-stimulating-hormone beta subunit (51-65) FSH-beta-(51-65) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
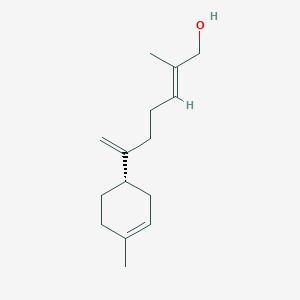
![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)
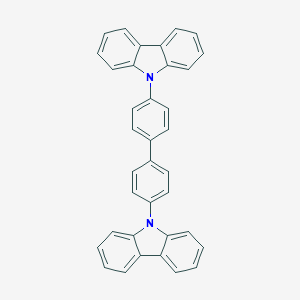
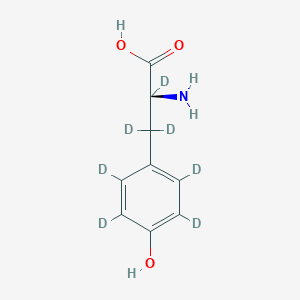
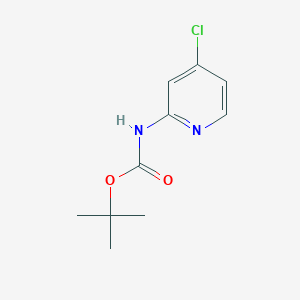
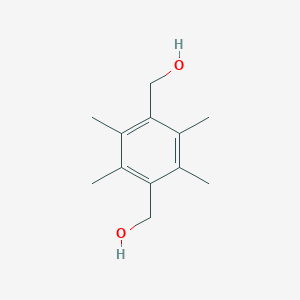
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
